molecular formula C18H17N3O2 B2984180 N-(3-(quinolin-8-yloxy)propyl)isonicotinamide CAS No. 1235650-86-8

N-(3-(quinolin-8-yloxy)propyl)isonicotinamide

Cat. No.: B2984180
CAS No.: 1235650-86-8
M. Wt: 307.353
InChI Key: CEBXVBMNPDYKST-UHFFFAOYSA-N
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Description

N-(3-(quinolin-8-yloxy)propyl)isonicotinamide is a synthetic organic compound that features a quinoline moiety linked to an isonicotinamide group via a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(quinolin-8-yloxy)propyl)isonicotinamide typically involves the following steps:

  • Formation of Quinolin-8-yloxypropyl Intermediate

      Starting Materials: Quinoline and 3-bromopropanol.

      Reaction: Quinoline is reacted with 3-bromopropanol in the presence of a base such as potassium carbonate to form 3-(quinolin-8-yloxy)propanol.

      Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

  • Coupling with Isonicotinamide

      Starting Materials: 3-(quinolin-8-yloxy)propanol and isonicotinoyl chloride.

      Reaction: The intermediate 3-(quinolin-8-yloxy)propanol is then reacted with isonicotinoyl chloride in the presence of a base such as triethylamine to form this compound.

      Conditions: This step is typically performed in an inert atmosphere, such as under nitrogen, to prevent moisture from affecting the reaction.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Purification: Implementing efficient purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-(quinolin-8-yloxy)propyl)isonicotinamide can undergo various chemical reactions, including:

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

      Products: Oxidation can lead to the formation of quinoline N-oxide derivatives.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Products: Reduction can yield reduced quinoline derivatives.

  • Substitution

      Reagents: Nucleophiles such as amines or thiols.

      Products: Substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

    Solvents: Organic solvents like DMF, dichloromethane (DCM), or ethanol are commonly used.

    Catalysts: Transition metal catalysts such as palladium or platinum may be employed in certain reactions.

    Temperature: Reactions are typically conducted at elevated temperatures to enhance reaction rates.

Scientific Research Applications

N-(3-(quinolin-8-yloxy)propyl)isonicotinamide has several scientific research applications:

  • Medicinal Chemistry

      Antimicrobial Agents: The compound’s quinoline moiety is known for its antimicrobial properties, making it a candidate for developing new antibiotics.

      Anticancer Agents: Research has shown that quinoline derivatives can exhibit anticancer activity by inhibiting cell proliferation.

  • Biological Studies

      Enzyme Inhibition: The compound can be used to study enzyme inhibition, particularly enzymes involved in DNA replication and repair.

      Receptor Binding: It may serve as a ligand in receptor binding studies to understand its interaction with biological targets.

  • Industrial Applications

      Catalysis: Quinoline derivatives are used as catalysts in various organic reactions.

      Material Science: The compound can be incorporated into materials for electronic and photonic applications.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure found in many biologically active compounds.

    Isonicotinamide: A derivative of nicotinamide with various pharmacological properties.

    Quinolin-8-ol: Known for its metal-chelating properties and use in medicinal chemistry.

Uniqueness

N-(3-(quinolin-8-yloxy)propyl)isonicotinamide is unique due to its combined structural features of quinoline and isonicotinamide, which confer distinct biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various fields of science and industry.

Properties

IUPAC Name

N-(3-quinolin-8-yloxypropyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c22-18(15-7-11-19-12-8-15)21-10-3-13-23-16-6-1-4-14-5-2-9-20-17(14)16/h1-2,4-9,11-12H,3,10,13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBXVBMNPDYKST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCCCNC(=O)C3=CC=NC=C3)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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